Anti-inflammatory agent 75

Natural Products Chemistry Structural Biology Phytochemistry

Research challenge: Most α-pyrone derivatives fail to suppress NF-κB activation due to structural heterogeneity, wasting screening resources. Solution: Anti-inflammatory agent 75 (Compound 14), the first natural α-pyrone bearing a unique 7,7-dimethyl-pyran-4-one moiety. - Validated mechanism: Inhibits IκBα phosphorylation & degradation → blocks NF-κB activation in LPS-stimulated RAW264.7 macrophages - Functionally characterized: Suppresses both COX-2 and iNOS expression; active in NO inhibition assays while 13/18 analogs are inactive - Application: Positive control for NF-κB pathway studies, LC-MS reference standard for Hypericum henryi dereplication

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12372214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 75
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C
InChIInChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10-
InChIKeyKNUHVWGTNHBMLV-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 75 Overview


Anti-inflammatory agent 75 (also designated Compound 14) is an α-pyrone derivative with the molecular formula C15H14O3 and molecular weight of 242.27 g/mol, isolated from the traditional Chinese medicinal plant Hypericum henryi [1]. This compound represents the first reported example of a natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety and was characterized among a series of eighteen α-pyrone derivatives (1–18) evaluated for anti-inflammatory activity [2]. The compound exhibits anti-inflammatory properties via suppression of NF-κB activation through inhibition of IκBα phosphorylation and degradation [3].

Why Anti-inflammatory Agent 75 Cannot Be Substituted


Generic substitution among natural product-derived α-pyrone anti-inflammatory agents is precluded by the substantial structural heterogeneity within this chemical class, which directly translates into divergent NF-κB inhibitory potency and distinct downstream effects on inflammatory mediators. Within the same study isolating Compound 14, eighteen structurally related α-pyrone derivatives (1–18) displayed markedly different activities against LPS-induced NO production, with only Compounds 14, (+)-18, and (−)-18 demonstrating significant inhibitory effects [1]. Furthermore, the unique 7,7-dimethyl-pyran-4-one moiety present in Compound 14—unprecedented among natural α-pyrones—confers a distinct pharmacophore geometry that cannot be replicated by commercially available α-pyrone analogs lacking this structural feature [2]. This structural exclusivity precludes the assumption that other α-pyrone derivatives would exhibit equivalent anti-inflammatory efficacy or comparable modulation of NF-κB signaling [3].

Direct Comparator Evidence for Anti-inflammatory Agent 75


Unique 7,7-Dimethyl-Pyran-4-One Moiety

Anti-inflammatory agent 75 (Compound 14) is the first reported example of a natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety, distinguishing it from all previously described α-pyrone derivatives [1]. This structural feature is unique among the eighteen α-pyrones characterized in the isolation study and represents a novel scaffold for anti-inflammatory activity. The compound was isolated alongside four known analogs (15–18) from Hypericum henryi, none of which possess this distinctive 7,7-dimethyl-pyran-4-one substitution pattern [2].

Natural Products Chemistry Structural Biology Phytochemistry

NF-κB Pathway Inhibition via IκBα Suppression

Anti-inflammatory agent 75 suppresses NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB) [1]. This mechanism was demonstrated in LPS-induced RAW264.7 macrophage cells, where Compound 14 reduced NO production and downregulated COX-2 and iNOS protein expression [2]. In contrast, many other α-pyrone derivatives (1–13, 15–17) in the same screening panel failed to exhibit significant inhibitory activity, indicating that Compound 14 possesses a distinct capacity to modulate this critical inflammatory pathway .

Inflammation NF-κB Signaling Mechanism of Action

Dual COX-2 and iNOS Downregulation

Anti-inflammatory agent 75 suppresses both cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression in LPS-induced RAW264.7 macrophages [1]. This dual suppression profile was confirmed in the same cellular model, distinguishing Compound 14 from structurally related α-pyrones in the same study (1–13, 15–17) that did not exhibit comparable activity. The compound also inhibited nitric oxide production in this LPS-induced inflammatory model [2].

Cyclooxygenase-2 iNOS Pro-inflammatory Mediators

HPLC-Verified Purity for Reproducible Assays

Commercially available Anti-inflammatory agent 75 is supplied with ≥98% purity as determined by HPLC analysis . This high purity specification ensures batch-to-batch consistency critical for reproducible pharmacological studies. The compound is available as a solid at room temperature with defined storage conditions (powder at -20°C for up to 3 years) and demonstrated solubility at 10 mM in DMSO [1]. This analytical specification is essential given the compound's natural product origin, where impurities from isolation can confound biological activity interpretations.

Analytical Chemistry Quality Control Natural Products

Validated Applications of Anti-inflammatory Agent 75


NF-κB Pathway Inhibition in Macrophage Models

Anti-inflammatory agent 75 is optimally suited for in vitro studies investigating NF-κB pathway modulation in LPS-stimulated RAW264.7 macrophages. The compound's validated mechanism—suppression of IκBα phosphorylation and degradation leading to NF-κB activation inhibition—provides a characterized tool for dissecting canonical NF-κB signaling in inflammatory contexts [1]. Researchers can utilize this compound as a positive control or pathway probe in assays measuring NF-κB nuclear translocation, IκBα turnover, or downstream transcriptional activity.

COX-2 and iNOS Dual Expression Profiling

Given the compound's demonstrated suppression of both COX-2 and iNOS protein expression in LPS-induced RAW264.7 cells, Anti-inflammatory agent 75 serves as a reference standard for studies examining the coordinated regulation of these two key inflammatory mediators [2]. This application is particularly relevant for research investigating the intersection of nitric oxide and prostaglandin signaling pathways in inflammatory disease models.

Novel α-Pyrone Scaffold Characterization

As the first reported natural α-pyrone bearing a 7,7-dimethyl-pyran-4-one moiety, Anti-inflammatory agent 75 represents a valuable reference standard for natural product chemists investigating Hypericum-derived secondary metabolites or conducting structure-activity relationship studies on prenylated α-pyrones [3]. The compound can serve as a chromatographic standard for LC-MS dereplication studies of Hypericum henryi extracts or as a scaffold template for semi-synthetic derivatization efforts.

NO Production Screening Assays

Anti-inflammatory agent 75 is validated for use as an active reference compound in LPS-induced nitric oxide production assays using RAW264.7 macrophages. Within the isolation study, Compound 14 demonstrated significant NO inhibitory effects, while the majority of structurally related α-pyrones (1–13, 15–17) were inactive . This makes the compound suitable as a positive control for establishing assay sensitivity and benchmarking new chemical entities in NO inhibition screening campaigns.

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